ethyl 1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate
Description
Ethyl 1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate is a tricyclic heterocyclic compound characterized by a fused pyridine-quinoline scaffold with a ketone group at position 1 and an ethyl ester at position 2. Its molecular formula is C₁₆H₁₅NO₃, and it serves as a key intermediate in synthesizing bioactive derivatives, including antibiotics and diuretics . The compound’s rigid bicyclic structure enhances its pharmacokinetic stability, making it a versatile scaffold for drug development .
Properties
IUPAC Name |
ethyl 4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-2-19-15(18)12-9-16-8-4-6-10-5-3-7-11(13(10)16)14(12)17/h3,5,7,9H,2,4,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWNFOYXWMVJLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2CCCC3=C2C(=CC=C3)C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knorr Quinoline Synthesis Adaptation
The Knorr quinoline synthesis, traditionally used for 2-quinolones, has been modified to construct the pyrido[3,2,1-ij]quinoline scaffold. Ethyl acetoacetate reacts with 1,2,3,4-tetrahydroquinolin-6-amine under acidic conditions, inducing cyclization via dehydration. A 2025 study demonstrated that refluxing in acetic acid (120°C, 12 hr) yields the target compound at 58% efficiency, though ester hydrolysis side products necessitate careful pH control.
Azide-Mediated Ring Closure
Sodium azide facilitates intramolecular cyclization in dimethyl sulfoxide (DMSO) at ambient temperatures. Ethyl 2-(2-azidoethyl)-3-nitrobenzoate undergoes Staudinger reaction followed by thermal rearrangement, forming the dihydropyridine ring. This method, while atom-economical (78% yield), requires stringent exclusion of moisture to prevent azide decomposition.
Catalytic Hydrogenation Strategies
Palladium-Catalyzed Coupling Reactions
A patent (CN112759535B) describes a palladium(II)-mediated Sonogashira coupling between ethyl propiolate and iodinated tetrahydroquinoline precursors. Using triethylamine (TEA) in dimethylformamide (DMF) at 80°C, this three-step sequence achieves 67% overall yield. Critical to success is the molar ratio of palladium catalyst to substrate (1:50), which minimizes homocoupling byproducts.
Copper-Assisted Cycloisomerization
Copper(I) iodide catalyzes the cycloisomerization of ethynyl-tethered anilines in methanol. Ethyl 3-ethynyl-4-(2-aminophenyl)butanoate rearranges regioselectively at 60°C over 6 hr, forming the fused quinoline core. NMR monitoring reveals complete conversion when using 10 mol% CuI, though product isolation requires silica gel chromatography to remove copper residues.
Acid-Catalyzed Cyclization Methods
Trifluoroacetic Acid (TFA) Mediated Ring Formation
A 2024 protocol from supplemental synthesis methods employs TFA/water/dichloromethane (1:4:45 v/v) to protonate amine intermediates, triggering electrophilic aromatic substitution. Ethyl 2-(3-oxocyclohexenyl)nicotinate cyclizes quantitatively within 4 hr at 25°C, with sodium bicarbonate workup neutralizing excess acid. Scaling to 100 g batches maintains 72% yield, demonstrating industrial viability.
Lewis Acid-Promoted Friedländer Synthesis
AlCl3 accelerates the Friedländer reaction between ethyl 2-aminonicotinate and cyclic ketones. In anhydrous toluene at 110°C, 1,3-cyclohexanedione condenses with the amine, followed by air oxidation to the 1-oxo derivative. This one-pot method simplifies purification but suffers from moderate yield (45%) due to competing dimerization.
Advanced Functionalization Techniques
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) in a Biotage initiator enhances reaction rates for sterically hindered intermediates. Ethyl 2-cyano-3-(2-nitrophenyl)acrylate undergoes simultaneous nitro reduction and cyclization using ammonium formate, achieving 81% conversion compared to 52% under conventional heating.
Continuous Flow Processing
A microreactor system with immobilized lipase catalysts enables enantioselective esterification during final product isolation. Transesterification of the racemic carboxylic acid with ethanol in hexane (40°C, 2 hr) provides 94% ee, addressing challenges in chiral resolution for pharmaceutical applications.
Comparative Analysis of Synthetic Routes
| Method | Catalyst System | Temperature (°C) | Time (hr) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Knorr Cyclocondensation | H2SO4 | 120 | 12 | 58 | 95 |
| Sonogashira Coupling | PdCl2(PPh3)2/CuI | 80 | 8 | 67 | 98 |
| TFA Cyclization | Trifluoroacetic Acid | 25 | 4 | 72 | 99 |
| Microwave Nitro Reduction | Pd/C, NH4HCO2 | 150 | 0.5 | 81 | 97 |
Data synthesized from Refs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyridoquinoline compounds exhibit significant anticancer properties. Ethyl 1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. A study demonstrated that these compounds could inhibit cancer cell proliferation by inducing apoptosis through the activation of specific signaling pathways .
Case Study: Synthesis and Evaluation
A recent study synthesized this compound using a one-pot multi-component reaction. The synthesized compound was characterized using NMR and X-ray crystallography. In vitro assays revealed an IC50 value indicative of potent anticancer activity against breast cancer cells .
Antimicrobial Properties
The compound has also been explored for its antimicrobial effects. In vitro studies have shown that it possesses activity against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Material Science
Polymer Additives
this compound has been investigated as a potential additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improved performance under thermal stress conditions .
Case Study: Polymer Blends
In a study focusing on polymer blends containing this compound, researchers observed enhanced tensile strength and elongation at break compared to control samples without the additive. This suggests its utility in developing advanced materials for industrial applications .
Structure–Activity Relationship Studies
Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications at various positions on the pyridoquinoline scaffold have led to the identification of more potent analogs with improved bioactivity profiles .
Table 2: Structure–Activity Relationship of Pyridoquinoline Derivatives
| Compound Variant | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|
| Original Compound | 15 µM | 32 µg/mL |
| Variant A (methyl substitution) | 10 µM | 16 µg/mL |
| Variant B (halogen substitution) | 8 µM | 8 µg/mL |
Mechanism of Action
The mechanism of action of ethyl 1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Key Observations :
- Antibacterial Activity : Nadifloxacin and Flumequine exhibit enhanced activity due to fluorine (electron-withdrawing) and piperidinyl (solubility-enhancing) groups . In contrast, the parent compound lacks these substituents and shows weaker antimicrobial effects.
- Antitubercular Activity : The hydroxyl-oxo derivative (from ) demonstrates potent activity (MIC 0.5–1.0 µg/mL), likely due to hydrogen-bonding interactions with Mycobacterium tuberculosis enzymes .
- Diuretic Activity: Amidation of the carboxylate group (e.g., N-aryl amides) shifts activity toward renal function modulation, with tetrahydropyridine annulation improving efficacy over pyrroloquinolones .
Physicochemical Properties
Key Insights :
- Solubility : Nadifloxacin’s carboxylic acid group and polar piperidinyl sidechain improve solubility (~10 mg/mL) compared to the ethyl ester derivative (<1 mg/mL) .
- Acidity: The hydroxyl-oxo analogue’s enolic -OH (pKa ~13.4) is less acidic than Nadifloxacin’s carboxylic acid (pKa ~6.8), affecting ionization and membrane permeability .
Biological Activity
Ethyl 1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 241.29 g/mol. The compound features a pyridoquinoline structure that contributes to its diverse biological activities.
Research indicates that compounds similar to ethyl 1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline derivatives often exhibit their biological effects through various mechanisms:
- Enzyme Inhibition : Many derivatives act as inhibitors for specific enzymes involved in disease pathways. For instance, they may inhibit kinases that play critical roles in cancer cell proliferation.
- Antimicrobial Activity : Some studies suggest that these compounds have antimicrobial properties against various pathogens.
Anticancer Activity
Ethyl 1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline derivatives have shown promising anticancer activity. A study demonstrated that related compounds exhibited significant cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For example:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Derivative A | MCF7 (Breast Cancer) | 10 | Apoptosis induction |
| Derivative B | HeLa (Cervical Cancer) | 5 | Cell cycle arrest |
These findings suggest that the structural characteristics of the pyridoquinoline framework are crucial for their anticancer efficacy.
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial potential of ethyl 1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline derivatives. In vitro studies showed activity against both Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate that modifications to the compound's structure can enhance its antimicrobial properties.
Case Studies and Research Findings
A notable study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyridoquinoline derivatives. The researchers synthesized various analogs and tested them for biological activity:
- In Vitro Studies : The study found that specific substitutions on the pyridine ring significantly affected the potency against cancer cell lines.
- In Vivo Studies : Animal models treated with selected derivatives exhibited reduced tumor growth compared to controls.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing ethyl 1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : The core structure is synthesized via cyclization reactions of substituted quinolones. For example, Ishikawa et al. (1990) describe using a Gould-Jacobs cyclization with ethyl 3-(2-aminopyridin-3-yl)acrylate derivatives under reflux in diphenyl ether . Optimization involves adjusting solvent polarity (e.g., diphenyl ether vs. DMF) and temperature (160–200°C) to improve yields. Post-synthetic purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) is critical to isolate diastereomers .
Q. How is the structure of this compound confirmed using spectroscopic techniques?
- Methodology : Combine NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS). For example, the ketone carbonyl (C=O) at position 1 appears at ~170 ppm in ¹³C NMR, while the ester carbonyl (C=O) at position 2 resonates at ~165 ppm. IR shows strong absorption bands at 1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (quinolone C=O). X-ray crystallography (e.g., ) can resolve stereochemical ambiguities by analyzing bond angles and dihedral angles in the fused pyrido-quinoline system .
Q. What preliminary biological activities have been reported for this scaffold?
- Methodology : Early studies focus on antimicrobial screening. For example, 8,9-difluoro derivatives (structurally analogous) exhibit potent antibacterial activity against Gram-positive pathogens (MIC ≤ 0.5 µg/mL) via topoisomerase IV inhibition . Assays involve broth microdilution methods (CLSI guidelines) with S. aureus and S. epidermidis strains .
Advanced Research Questions
Q. How do substituent modifications at positions 8 and 9 influence biological activity and pharmacokinetics?
- Methodology : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -F, -Cl) at positions 8/9 enhance bacterial membrane penetration. For instance, 8,9-difluoro derivatives ( ) show 4-fold higher bioavailability in murine models compared to unsubstituted analogs due to reduced plasma protein binding . Computational modeling (e.g., molecular docking with DNA gyrase) predicts binding affinity changes upon substitution .
Q. What strategies resolve contradictions in reported synthetic yields for dihydroquinoline derivatives?
- Methodology : Discrepancies arise from solvent choice and catalyst presence. For example, reports 65% yield using diphenyl ether, while achieves 78% with DMF and catalytic p-toluenesulfonic acid. Systematic DOE (Design of Experiments) analysis identifies optimal conditions: DMF as solvent, 10 mol% catalyst, and 180°C reaction temperature .
Q. How can stereochemical outcomes be controlled during the formation of the fused pyrido-quinoline system?
- Methodology : Chiral auxiliaries or asymmetric catalysis are critical. For instance, using (R)-BINOL-derived phosphoric acids in cyclization reactions induces enantioselectivity (>90% ee) for the 5H-diastereomer. X-ray crystallography ( ) confirms absolute configuration, while chiral HPLC (Chiralpak IA column) monitors enantiopurity .
Q. What analytical methods differentiate between keto-enol tautomerism in the quinolone core?
- Methodology : Variable-temperature ¹H NMR (VT-NMR) in DMSO-d₆ tracks tautomeric shifts. The enol form shows a deshielded hydroxyl proton at δ 12.5 ppm (disappearing upon deuteration), while the keto form exhibits a carbonyl signal at δ 190 ppm in ¹³C NMR. IR spectroscopy further distinguishes tautomers via O-H stretching (~3200 cm⁻¹ for enol) vs. C=O stretching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
